1-(3-甲基-1,2,4-噁二唑-5-基)丙酮

描述

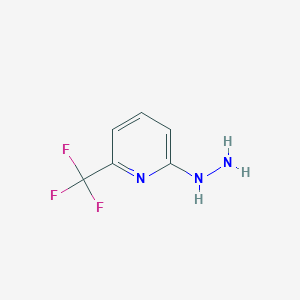

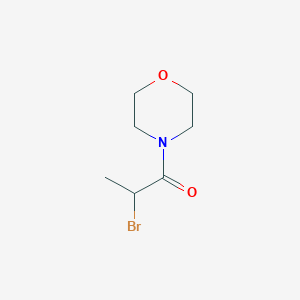

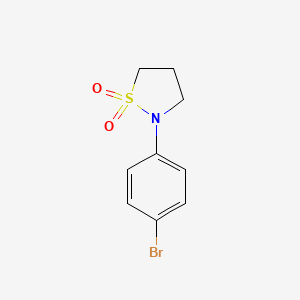

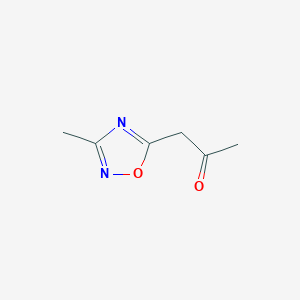

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a compound that features the 1,2,4-oxadiazole ring, a heterocyclic moiety known for its presence in various bioactive molecules. The oxadiazole ring is a five-membered structure containing two nitrogen atoms and one oxygen atom. This particular compound has a methyl group attached to the third position of the oxadiazole ring and an acetone moiety at the first position, which may contribute to its chemical reactivity and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, a new approach to synthesize 1,3,4-oxadiazoles involves the direct annulation of hydrazides with methyl ketones, which includes an oxidative C-C bond cleavage facilitated by K2CO3 as a base . Another method for synthesizing oxadiazoles from chiral N-protected α-amino acids and amidoximes uses microwave irradiation in an acetone-water solvent system, providing an eco-friendly approach . Although these methods do not directly describe the synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, they offer insights into the possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized by various spectroscopic techniques. For example, the crystal structure of a related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, reveals weak intermolecular C-H⋯O hydrogen bonds and C-H⋯π(arene) interactions . These interactions could also be relevant to the molecular structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, influencing its stability and reactivity.

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been used as a versatile synthon for protecting monosubstituted acetamidines, showing stability under acidic or basic conditions and reactivity towards mild reduction and alkaline hydrolysis . Additionally, the interconversion of different oxadiazole derivatives has been observed, indicating the potential for isoheterocyclic rearrangements . These findings suggest that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone could also undergo various chemical transformations, making it a valuable compound in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be studied through acoustical studies, as demonstrated in binary liquid mixtures of some 1,3,4-oxadiazole derivatives with acetone . Parameters such as adiabatic compressibility, relaxation time, and internal pressure provide insights into the molecular interactions and associations in these mixtures. Although the study does not directly analyze 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, it suggests that similar investigations could be conducted to understand its physical and chemical behavior in solution.

科学研究应用

多功能合成保护基对乙酰胺的合成

1-(3-甲基-1,2,4-噁二唑-5-基)丙酮已被确认为一种多功能的保护基对乙酰胺,可用于各种合成序列中。其钾盐或中性形式在不同的合成反应中表现出优越性,如烷基化和迈克尔加成。该化合物对酸、碱和常见有机合成试剂具有稳定性,但可以进行温和还原以得到自由的乙酰胺(Moormann et al., 2004)。

抗真菌剂合成

已合成了一系列1-(3-甲基-1,2,4-噁二唑-5-基)丙酮的衍生物,并显示出中等至良好的抗真菌活性。这些化合物通过各种光谱方法表征,突显了1-(3-甲基-1,2,4-噁二唑-5-基)丙酮在开发新的抗真菌剂(Shelke et al., 2014)中的潜力。

异杂环重排

研究还涉及涉及1-(3-甲基-1,2,4-噁二唑-5-基)丙酮的异杂环重排,展示了其在特定条件下能够进行可逆过程的能力。这为该化合物的化学行为和在复杂有机合成中的潜在应用提供了见解(Vivona et al., 1975)。

能量材料研究

人们对使用1-(3-甲基-1,2,4-噁二唑-5-基)丙酮合成能量材料表现出了极大的兴趣。研究表明其在创建具有良好爆轰性能和比冲的化合物中的作用,暗示了在炸药和推进剂领域的应用(Hermann et al., 2018)。

杂环系统的开发

该化合物已被用于开发新的杂环系统,如取代的5-(1,2,4-噁二唑-5-基)-3,4-二氢嘧啶-2(1H)-硫酮。这展示了其在扩展各种应用的化学结构多样性中的实用性(Kharchenko et al., 2009)。

不敏感能量材料

已对基于1-(3-甲基-1,2,4-噁二唑-5-基)丙酮的不敏感能量材料进行了研究。这些材料表现出中等热稳定性和对冲击和摩擦的不敏感性,表明了更安全的能量材料的潜力(Yu et al., 2017)。

荧光化合物合成

对荧光化合物的研究也包括了1-(3-甲基-1,2,4-噁二唑-5-基)丙酮。已合成了具有不同吸收光谱和荧光特性的新型荧光化合物,显示出在传感器和成像等应用中的潜力(Ho & Yao, 2009)。

安全和危害

While specific safety and hazard information for “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” is not available in the search results, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to take action without suitable protective clothing when handling similar chemical compounds .

未来方向

Oxadiazoles, including “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, have been the focus of many research studies due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities .

属性

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFDUYKXNYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513863 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone | |

CAS RN |

80196-64-1 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。